Triptotriterpenic acid B
Overview
Description
Triptotriterpenic acid B is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₄. It was originally isolated from the plant Tripterygium hypoglaucum . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Scientific Research Applications
Triptotriterpenic acid B has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex triterpenoids.
Biology: Studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and immunomodulatory properties.
Industry: Used in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triptotriterpenic acid B involves multiple steps, starting from simpler triterpenoid precursors. The key steps typically include oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods
Industrial production of this compound is primarily based on extraction from natural sources, such as the roots and stems of Tripterygium hypoglaucum. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Triptotriterpenic acid B undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
Similar Compounds
- Triptotriterpenic acid A
- Celastrol
- Triptobenzene H
- Triptolide
- Parthenolide
Uniqueness
Triptotriterpenic acid B is unique due to its specific structural features and biological activities. Compared to similar compounds, it has distinct effects on inflammation and cell proliferation, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2R,4R,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22+,23-,26-,27-,28+,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBGJQZJEYVBJZ-GRFRUCBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128301-32-6 | |
Record name | Triptotriterpenic acid B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128301326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Triptotriterpenic acid B and what is its known biological activity?
A1: this compound was first isolated from the plant Tripterygium wilfordii [, ]. This plant has a history of use in traditional medicine, and researchers have been investigating its chemical constituents for potential therapeutic applications. This compound, along with other triterpenoids isolated from the plant, has shown anti-inflammatory activity in preliminary studies [].
Q2: How was the structure of this compound confirmed?
A2: The structure of this compound was elucidated using spectroscopic analysis, including techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry [, ]. Importantly, the structure was further confirmed through X-ray crystallography, providing definitive evidence for its chemical structure [].
Q3: Has this compound been found in other plant sources besides Tripterygium wilfordii?
A3: Yes, this compound has also been isolated from Abrus precatorius Linn, commonly known as rosary pea []. This discovery marked the first reported instance of this compound being found in Abrus precatorius Linn.
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